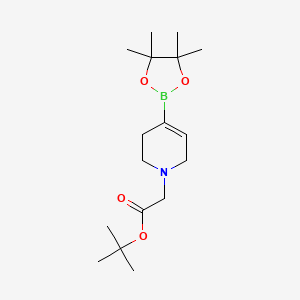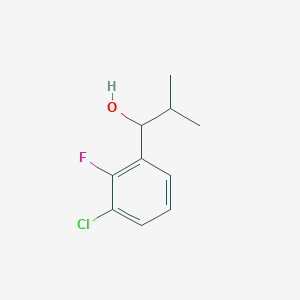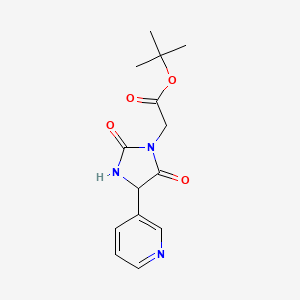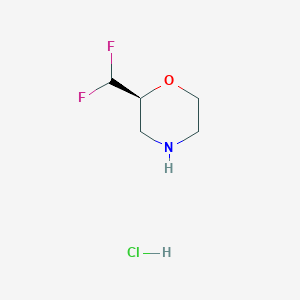
(S)-2-(Difluoromethyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Difluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is a derivative of morpholine, a heterocyclic amine, and contains a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Difluoromethyl)morpholine hydrochloride typically involves the difluoromethylation of morpholine derivatives. One common method includes the use of difluoromethylating agents such as S-(difluoromethyl)sulfonium salts. The reaction conditions are generally mild, and the process can be carried out at room temperature with good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Difluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
(S)-2-(Difluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Difluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(Difluoromethyl)morpholine hydrochloride
- (S)-2-(Trifluoromethyl)morpholine hydrochloride
- (S)-2-(Fluoromethyl)morpholine hydrochloride
Uniqueness
(S)-2-(Difluoromethyl)morpholine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1802989-03-2 |
|---|---|
Formule moléculaire |
C5H10ClF2NO |
Poids moléculaire |
173.59 g/mol |
Nom IUPAC |
(2S)-2-(difluoromethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 |
Clé InChI |
QDWKZGSDPAPRRX-WCCKRBBISA-N |
SMILES isomérique |
C1CO[C@@H](CN1)C(F)F.Cl |
SMILES canonique |
C1COC(CN1)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



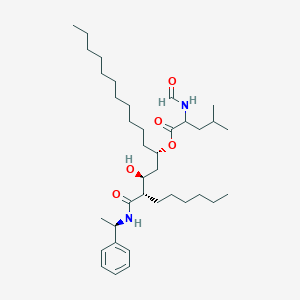

![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)






